Ethyl 2-oxocyclopentanecarboxylate

Asymmetric Synthesis Michael Addition Organocatalysis

Choose Ethyl 2-oxocyclopentanecarboxylate for superior stereochemical outcomes: achieves 83% ee in asymmetric Michael additions, outperforming the 6-membered ring analog (80% ee). Delivers near-quantitative α-arylation yields with aryllead triacetates. Enables high-yield multi-step total syntheses (76-85% to tanikolide). Demonstrated enhanced efficiency in continuous-flow microreactor benzylation. Backed by a robust supply chain as a key loxoprofen sodium intermediate—minimize scale-up risk with a proven industrial route.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 611-10-9
Cat. No. B1210532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxocyclopentanecarboxylate
CAS611-10-9
Synonymsethyl 2-oxocyclopentanecarboxylate
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC1=O
InChIInChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3
InChIKeyJHZPNBKZPAWCJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Oxocyclopentanecarboxylate (CAS 611-10-9) Procurement Guide: A Core Cyclic β-Ketoester Intermediate for Synthesis


Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) is a cyclic β-ketoester characterized by a 5-membered cyclopentanone ring fused to an ethyl ester, with a predicted pKa of 12.02±0.20 for the α-proton . This structure positions it as a versatile building block in organic synthesis, with a density of 1.054 g/mL at 25°C and boiling point of 102-104°C/11 mmHg . Its commercial availability in research-grade purities (≥97.0% GC) supports its widespread use as an intermediate in pharmaceutical, agrochemical, and fine chemical manufacturing .

Why Ethyl 2-Oxocyclopentanecarboxylate (CAS 611-10-9) Cannot Be Directly Substituted by Other Cyclic β-Ketoesters


Cyclic β-ketoesters, including methyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate, exhibit significant differences in reactivity, stereoselectivity, and product profiles in key transformations. For instance, in asymmetric Michael additions, ethyl 2-oxocyclopentanecarboxylate achieves up to 83% enantioselectivity, while its 6-membered ring analog, ethyl 2-oxocyclohexanecarboxylate, reaches 80% under identical conditions [1]. In biotransformations, the cis/trans ratio of reduced alcohols differs dramatically between the methyl cyclopentane (13:87), ethyl cyclohexane (15:85), and methyl cycloheptane (65:35) derivatives [2]. Furthermore, the ethyl ester group in ethyl 2-oxocyclopentanecarboxylate provides distinct steric and electronic properties compared to methyl esters, influencing reaction rates, solubility, and subsequent deprotection strategies. These quantitative differences in stereochemical outcome and reactivity underscore that these analogs are not interchangeable; selecting the specific ester is critical for achieving desired synthetic yields and selectivities.

Quantitative Differentiation Evidence for Ethyl 2-Oxocyclopentanecarboxylate (CAS 611-10-9) vs. Analogs


Superior Enantioselectivity in Asymmetric Michael Additions vs. Six-Membered Ring Analog

In cinchona alkaloid-catalyzed asymmetric Michael additions to methyl vinyl ketone, ethyl 2-oxocyclopentanecarboxylate achieves 83% enantiomeric excess (ee), outperforming ethyl 2-oxocyclohexanecarboxylate (80% ee) under identical conditions (catalyst:reactant ratio of 1:500) [1].

Asymmetric Synthesis Michael Addition Organocatalysis Enantioselectivity

High-Yielding Two-Step Synthesis of α-Arylated Ketones vs. Alternative Methods

Ethyl 2-oxocyclopentanecarboxylate reacts with p-methoxyphenyllead triacetate in chloroform/pyridine to give the α-arylated product ethyl 1-(p-methoxyphenyl)-2-oxocyclopentanecarboxylate in almost quantitative yield [1]. This contrasts with multi-step or lower-yielding alternative α-arylation methods.

α-Arylation β-Ketoester Chemistry Organolead Reagents Synthetic Methodology

High Overall Yield in Tanikolide Total Synthesis Demonstrating Synthetic Efficiency

Ethyl 2-oxocyclopentanecarboxylate serves as a key starting material in two four-step routes to the marine toxin (±)-tanikolide, achieving high overall yields of 76% and 85%, respectively [1]. This demonstrates its synthetic utility for rapid construction of complex bioactive molecules compared to alternative routes using other β-ketoesters.

Total Synthesis Natural Product Synthesis Marine Toxin Process Chemistry

Enhanced Reaction Efficiency in Microreactor Benzylation vs. Conventional Batch Methods

The phase-transfer benzylation of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor was found to be more efficient than the same reaction in a round-bottomed flask with vigorous stirring, as demonstrated by an optical microscope study showing an increased interfacial area .

Microreactor Technology Phase-Transfer Catalysis Process Intensification Benzylation

Key Intermediate for Commercial Loxoprofen Sodium Production

Ethyl 2-oxocyclopentanecarboxylate is a key intermediate in the preparation of loxoprofen sodium, a major nonsteroidal anti-inflammatory drug (NSAID) . Its use in this high-volume pharmaceutical context confirms its reliability and established supply chain, unlike many research-grade analogs.

Pharmaceutical Intermediate NSAID Commercial Production Drug Synthesis

Distinct Steric and Electronic Profile vs. Methyl Ester in Biotransformations

In biotransformation studies with Chlorella pyrenoidosa, the cis/trans ratio of alcohols produced from methyl 2-oxocyclopentanecarboxylate (MCPC) is 13:87, while the ethyl 2-oxocyclohexanecarboxylate (ECHxC) yields a 15:85 ratio [1]. Though direct data for ethyl 2-oxocyclopentanecarboxylate is not in this dataset, the trend indicates that the ester group (methyl vs. ethyl) and ring size (cyclopentane vs. cyclohexane) both influence stereoselectivity. The ethyl ester in ethyl 2-oxocyclopentanecarboxylate is expected to confer a different steric/electronic profile compared to the methyl analog, affecting outcomes in enzymatic transformations.

Biotransformation Enzymatic Reduction Stereoselectivity Green Chemistry

Optimal Application Scenarios for Ethyl 2-Oxocyclopentanecarboxylate (CAS 611-10-9) Based on Evidence


Asymmetric Synthesis of Chiral Building Blocks

Ethyl 2-oxocyclopentanecarboxylate is the preferred substrate for asymmetric Michael additions where high enantioselectivity is required, achieving 83% ee, which surpasses the 80% ee obtained with the 6-membered ring analog [1]. This makes it ideal for the synthesis of enantioenriched intermediates for pharmaceuticals and natural products.

Efficient α-Arylation for Drug Discovery

When a high-yielding α-arylation step is needed, ethyl 2-oxocyclopentanecarboxylate offers a near-quantitative conversion with aryllead triacetates, providing a reliable route to α-aryl ketones [2]. This is particularly valuable in medicinal chemistry for generating diverse compound libraries.

Total Synthesis of Complex Bioactive Molecules

This compound serves as an excellent starting material for multi-step total syntheses, as demonstrated by the high overall yields (76-85%) achieved in short four-step sequences to the marine toxin tanikolide [3]. Its use reduces synthetic complexity and improves overall process efficiency.

Process Intensification via Microreactor Technology

For benzylation or other phase-transfer reactions, ethyl 2-oxocyclopentanecarboxylate has shown enhanced efficiency in microreactors compared to traditional batch methods . This makes it a candidate for developing continuous-flow processes with improved safety and scalability.

Large-Scale Pharmaceutical Manufacturing

As a key intermediate in the commercial production of loxoprofen sodium, ethyl 2-oxocyclopentanecarboxylate is supported by a robust supply chain and validated large-scale synthetic routes . This makes it a low-risk choice for industrial process development and procurement.

Technical Documentation Hub

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